molecular formula C15H22N2O3 B2375315 N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide CAS No. 1387753-63-0

N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide

Cat. No. B2375315
CAS RN: 1387753-63-0
M. Wt: 278.352
InChI Key: VRAYXVPDUNUMTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of the tert-butyloxycarbonyl (Boc) group, which is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Deprotection strategies for N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .


Molecular Structure Analysis

The molecular structure of “N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide” includes a tert-butoxycarbonyl group attached to a glycinamide moiety, which is further connected to a 2-ethylphenyl group.


Chemical Reactions Analysis

The chemical reactions involving “N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide” largely involve the protection and deprotection of the Boc group . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, using oxalyl chloride in methanol .

Scientific Research Applications

Application in Solid-Phase Synthesis of Peptide α-Carboxamides

N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, a related compound to N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide, has been synthesized for use in solid-phase synthesis of peptide α-carboxamides. This synthesis process is significant for peptide research, especially considering its stability and high yield in the synthesis of pyroglutamylhistidylprolinamide, an important peptide (Gaehde & Matsueda, 2009).

Asymmetric Synthesis of α-Amino Acids

In the field of asymmetric synthesis, N-tert-butoxycarbonyl α-amino acids are crucial. Ethyl-N-(1′2-diphenyl-2-hydroxyethyl)glycinate and related compounds showcase the relevance of N-tert-butoxycarbonyl groups in the synthesis of complex molecules like morpholin-2-one, which are significant in medicinal chemistry (Williams et al., 2003).

Development of Non-Polymeric Supramolecular Gels

Research into supramolecular gels derived from tert-butoxycarbonyl (Boc)-protected L-amino acids, including structures similar to N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide, has led to the creation of remarkable non-polymeric gels with properties like moldability, load-bearing, and self-healing. These gels, synthesized using simple organic salts, are potential candidates for various applications in stress-bearing materials (Sahoo et al., 2012).

Thermal Decomposition Studies in Polymer Chemistry

The tert-butoxycarbonyl (BOC) group, as seen in N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide, plays a role in the study of thermal decomposition in polymer materials chemistry. This research is crucial for understanding the stability and degradation of polymers under various conditions (Jing et al., 2019).

Nucleobase Protection in RNA Solid-Phase Synthesis

In RNA solid-phase synthesis, the use of tert-butoxycarbonyl protection, similar to that in N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide, offers innovative solutions for nucleobase protection. This approach provides efficient access to modified RNA building blocks, crucial for various applications in RNA biophysics, biochemistry, and biology (Jud & Micura, 2017).

Mechanism of Action

The mechanism of action for the deprotection of the N-Boc group involves the electrophilic character of oxalyl chloride . The use of three equivalents of oxalyl chloride in MeOH achieved good-to-excellent yields of deprotected tert-butyl carbamates .

properties

IUPAC Name

tert-butyl N-[2-(2-ethylanilino)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-5-11-8-6-7-9-12(11)17-13(18)10-16-14(19)20-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAYXVPDUNUMTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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